7,7-Difluorobicyclo[3.2.0]heptan-2-one

Lipophilicity LogP Regioisomer Comparison

7,7-Difluorobicyclo[3.2.0]heptan-2-one is a gem-difluorinated bicyclic ketone featuring a fused cyclobutane-cyclopentanone ring system with both fluorine atoms positioned at the bridgehead 7-carbon. Its molecular formula is C7H8F2O (MW 146.13 g/mol), and it is commercially available as a research building block with typical purities of 98%.

Molecular Formula C7H8F2O
Molecular Weight 146.13 g/mol
CAS No. 161941-22-6
Cat. No. B070341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluorobicyclo[3.2.0]heptan-2-one
CAS161941-22-6
SynonymsBicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI)
Molecular FormulaC7H8F2O
Molecular Weight146.13 g/mol
Structural Identifiers
SMILESC1CC(=O)C2C1CC2(F)F
InChIInChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2
InChIKeyFJTZIGNYUXTTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluorobicyclo[3.2.0]heptan-2-one (CAS 161941-22-6) – Core Structural and Physicochemical Profile for Procurement Evaluation


7,7-Difluorobicyclo[3.2.0]heptan-2-one is a gem-difluorinated bicyclic ketone featuring a fused cyclobutane-cyclopentanone ring system with both fluorine atoms positioned at the bridgehead 7-carbon. Its molecular formula is C7H8F2O (MW 146.13 g/mol), and it is commercially available as a research building block with typical purities of 98% . The bicyclo[3.2.0] framework imposes rigid stereochemical constraints, while the gem-difluoro substitution significantly modulates electronic and lipophilic properties compared to non-fluorinated or regioisomeric analogs [1].

Why 7,7-Difluorobicyclo[3.2.0]heptan-2-one Cannot Be Replaced by Its 6,6-Difluoro Isomer or Non-Fluorinated Parent


The position of gem-difluoro substitution on the bicyclo[3.2.0]heptane scaffold is not electronically or sterically equivalent. In the 7,7-isomer, the fluorine atoms reside at the bridgehead carbon directly adjacent to the cyclobutane ring, whereas in the 6,6-isomer they are positioned on the carbon bridging the cyclopentanone and cyclobutane rings. This regioisomeric difference alters the inductive environment experienced by the ketone moiety, leading to distinct lipophilicity profiles—the 7,7-difluoro isomer exhibits a lower predicted LogP (−0.11) than its 6,6-difluoro counterpart (LogP 0.06), indicating greater hydrophilicity that can affect solubility, membrane permeability, and metabolic handling in downstream applications [1]. Furthermore, gem-difluorination generally decreases pKa by 0.3–0.5 units and LogP by 0.54–0.55 units relative to non-fluorinated bicyclic analogs, effects that cannot be replicated by the non-fluorinated parent bicyclo[3.2.0]heptan-2-one [2].

Quantitative Differentiation Evidence: 7,7-Difluorobicyclo[3.2.0]heptan-2-one vs. Closest Analogs


Lipophilicity Shift: 7,7-Difluoro vs. 6,6-Difluoro Regioisomer LogP Comparison

The 7,7-difluorobicyclo[3.2.0]heptan-2-one regioisomer exhibits a predicted LogP of −0.11, whereas the 6,6-difluoro isomer shows a LogP of 0.06, a difference of −0.17 log units [1]. This indicates that positioning the gem-difluoro group at the bridgehead 7-carbon increases hydrophilicity compared to placing it at the 6-position. Both values are ACD/Labs predicted data reported on Chemsrc, providing a consistent computational baseline for direct comparison.

Lipophilicity LogP Regioisomer Comparison Physicochemical Properties

Gem-Difluorination Effect on Acidity (pKa) and Lipophilicity (LogP) in the Bicyclo[3.2.0]heptane Series

Experimental studies on 6,6-difluorobicyclo[3.2.0]heptane-derived primary amines and carboxylic acids demonstrated that gem-difluorination decreased pKa by 0.3–0.5 units and LogP by 0.54–0.55 units compared to non-fluorinated bicyclic and monocyclic counterparts [1]. Although the data were generated on the 6,6-isomer, the electronic effect of gem-difluorination is a class property; the 7,7-difluoro isomer is expected to exhibit a similar directionality and approximate magnitude of pKa and LogP reduction relative to its non-fluorinated parent bicyclo[3.2.0]heptan-2-one.

Gem-Difluoro Effect pKa LogP Physicochemical Profiling

Metabolic Stability Enhancement via C–F Bond Strength in the 7,7-Difluoro Motif

The carbon–fluorine bond possesses a bond dissociation energy of approximately 485 kJ/mol, which is significantly higher than that of a typical aliphatic C–H bond (~413 kJ/mol) [1]. In the 7,7-difluorobicyclo[3.2.0]heptan-2-one scaffold, the gem-difluoro group at the bridgehead position replaces oxidizable C–H bonds, thereby reducing susceptibility to cytochrome P450-mediated oxidative metabolism. This stabilization effect is a well-established consequence of fluorine substitution in medicinal chemistry, although direct comparative metabolic stability data for this specific compound versus non-fluorinated or regioisomeric analogs have not been published.

Metabolic Stability C–F Bond Oxidative Metabolism Fluorine Substitution

Optimal Application Scenarios for 7,7-Difluorobicyclo[3.2.0]heptan-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: ADME Optimization of Bicyclic Lead Series

When a lead series based on the bicyclo[3.2.0]heptane scaffold requires fine-tuning of lipophilicity, the 7,7-difluoro isomer provides a measurable LogP reduction of 0.17 units relative to the 6,6-difluoro isomer [1]. This allows medicinal chemists to modulate logD without introducing additional heteroatoms, preserving the carbocyclic character while improving solubility and potentially reducing off-target binding associated with excessive lipophilicity.

Synthesis of Metabolically Stabilized Building Blocks

The ketone functionality serves as a versatile handle for reductive amination, Grignard additions, and Wittig olefination, enabling the 7,7-difluorobicyclo[3.2.0]heptan-2-one to be elaborated into amines, alcohols, and olefins [2]. The gem-difluoro substitution at the bridgehead position contributes to metabolic stability through the high C–F bond dissociation energy (~485 kJ/mol) [3], making downstream derivatives more resistant to oxidative metabolism than their non-fluorinated counterparts.

Physicochemical Profiling and pKa Tuning in Fragment-Based Drug Discovery

Based on class-level experimental data, gem-difluorination of the bicyclo[3.2.0]heptane core decreases pKa by 0.3–0.5 units and LogP by 0.54–0.55 units relative to non-fluorinated analogs [4]. The 7,7-difluoro isomer is therefore suitable as a fragment or building block for programs where lowering the basicity of an amine or the acidity of a carboxylic acid derivative is desired while also reducing lipophilicity—a combination often sought in CNS and anti-infective drug discovery.

Regioisomer-Specific SAR Exploration

For structure-activity relationship (SAR) studies where the exact position of fluorination on the bicyclo[3.2.0]heptane core is under investigation, the 7,7-difluoro isomer offers a distinct electronic environment compared to the 6,6-difluoro isomer. The bridgehead fluorination alters the inductive effect on the ketone group differently than ring-adjacent fluorination, which can lead to measurable differences in carbonyl reactivity, hydrogen-bond acceptor strength, and target protein interactions [1].

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